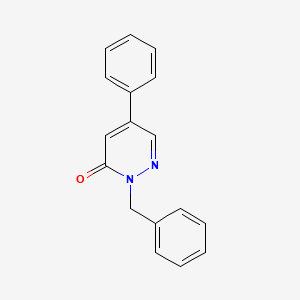
2-Benzyl-5-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-phenylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions may include:
Solvent: Ethanol, methanol, or other suitable solvents.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This may include:
Continuous flow reactors: To enhance reaction efficiency and yield.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
N-oxides: From oxidation reactions.
Dihydropyridazines: From reduction reactions.
Substituted derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridazine derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive pyridazines.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-phenylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Binding to active sites of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpyridazin-3(2H)-one: Lacks the phenyl group, which may affect its chemical properties and biological activity.
5-Phenylpyridazin-3(2H)-one: Lacks the benzyl group, potentially altering its reactivity and applications.
Uniqueness
2-Benzyl-5-phenylpyridazin-3(2H)-one is unique due to the presence of both benzyl and phenyl groups, which may enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
2-Benzyl-5-phenylpyridazin-3(2H)-one is a member of the pyridazinone class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and various biological assays that demonstrate its efficacy.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyridazinone core, which is central to its biological activity.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. A study demonstrated that various synthesized pyridazinones, including this compound, were screened against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased antibacterial activity. For instance, compounds with fluorine substitutions showed enhanced activity against Staphylococcus aureus (MRSA) and Escherichia coli .
| Compound | Activity Against MRSA | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Moderate |
| Fluorinated derivative | High | Low |
Anticancer Activity
Pyridazinone derivatives are also noted for their anticancer potential. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | < 10 |
| A375 | < 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyridazinones have been attributed to their ability to inhibit cyclooxygenase enzymes (COX). Compounds with similar structures have shown significant inhibition in rat models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Properties : A series of pyridazinones were synthesized and tested for their antibacterial activities. The study found that the introduction of specific substituents significantly altered the antimicrobial efficacy, with halogenated derivatives showing the best results against resistant strains .
- Anticancer Evaluation : A recent investigation into a library of pyridazinones revealed that several derivatives exhibited potent cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
CAS No. |
825633-99-6 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-benzyl-5-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H14N2O/c20-17-11-16(15-9-5-2-6-10-15)12-18-19(17)13-14-7-3-1-4-8-14/h1-12H,13H2 |
InChI Key |
BCSYIFBIZNCPSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















